![molecular formula C21H18F3N3O3S B2642256 N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide CAS No. 866049-83-4](/img/structure/B2642256.png)
N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18F3N3O3S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a methoxybenzyl group and a pyrimidine derivative, which may contribute to its biological activity. This article explores the compound's pharmacological properties, including its antibacterial, enzyme inhibitory, and anticancer activities.
- Molecular Formula: C21H18F3N3O3S
- Molecular Weight: 449.45 g/mol
- CAS Number: [81528538]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing a pyrimidine ring can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the trifluoromethyl group enhances the lipophilicity and overall biological activity of these compounds, potentially increasing their effectiveness against resistant bacterial strains .
2. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary data suggest that the compound exhibits moderate to strong inhibitory effects on AChE, with IC50 values comparable to known inhibitors .
3. Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Study | Compound | Activity | Findings |
---|---|---|---|
1 | Pyrimidine derivative | Antibacterial | Moderate to strong activity against S. typhi and B. subtilis |
2 | Trifluoromethyl-substituted compound | AChE inhibition | IC50 = 10.4 μM |
3 | Sulfanylamide derivatives | Anticancer | Induced apoptosis in breast cancer cells |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways, leading to bacterial cell death.
Enzyme Inhibition:
By binding to active sites on enzymes like AChE, it prevents substrate access, thereby inhibiting enzyme function.
Anticancer Mechanism:
The induction of apoptosis may occur through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, Mannich bases, a class of compounds related to this structure, have shown significant cytotoxicity against various cancer cell lines. Studies have demonstrated that certain Mannich bases possess higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating the potential of derivatives of this compound in cancer treatment .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit antibacterial and antifungal properties. The introduction of various functional groups can enhance the efficacy against specific pathogens, making it a candidate for further investigation in antimicrobial drug development .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds with similar structures have been studied for their anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo. This application could lead to the development of new anti-inflammatory agents based on the structure of this compound .
Case Study 1: Cytotoxicity Assessment
A detailed study evaluated the cytotoxic effects of Mannich bases derived from similar structures on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of Mannich bases were tested against a range of bacterial strains. The findings revealed that some compounds exhibited potent antibacterial activity, making them suitable candidates for further development as antibiotics .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-30-16-9-7-14(8-10-16)12-25-18(28)13-31-20-26-17(21(22,23)24)11-19(29)27(20)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJVOAOOBRMMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.